

Application Notes and Protocols: Radioligand Binding Assay for [Arg14,Lys15]Nociceptin

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Compound of Interest

Compound Name: [Arg14,Lys15]Nociceptin

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the binding affinity of **[Arg14,Lys15]Nociceptin** to the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the NOP receptor or ORL-1.[1][2] This peptide is a potent and selective agonist for the NOP receptor.[3][4][5] The following protocols are designed for researchers in pharmacology and drug development to assess the interaction of this and similar compounds with the NOP receptor.

Introduction to [Arg14,Lys15]Nociceptin and the NOP Receptor

The NOP receptor is the fourth member of the opioid receptor family and is involved in a wide range of physiological and pathological processes, including pain perception, anxiety, and depression.[6][7] Its endogenous ligand is the 17-amino acid peptide Nociceptin/Orphanin FQ (N/OFQ).[2] **[Arg14,Lys15]Nociceptin** is a synthetic analog of N/OFQ that exhibits high potency and selectivity for the NOP receptor, making it a valuable tool for studying the function of this receptor system.[3][4][8] In in-vivo experiments, **[Arg14,Lys15]Nociceptin** has been shown to mimic the effects of N/OFQ, such as influencing pain perception and locomotor activity.[3][4]

Quantitative Data Summary

The binding affinities and functional potencies of **[Arg14,Lys15]Nociceptin** and related compounds at the NOP receptor are summarized in the table below. This data is essential for comparing the potency and selectivity of novel ligands.

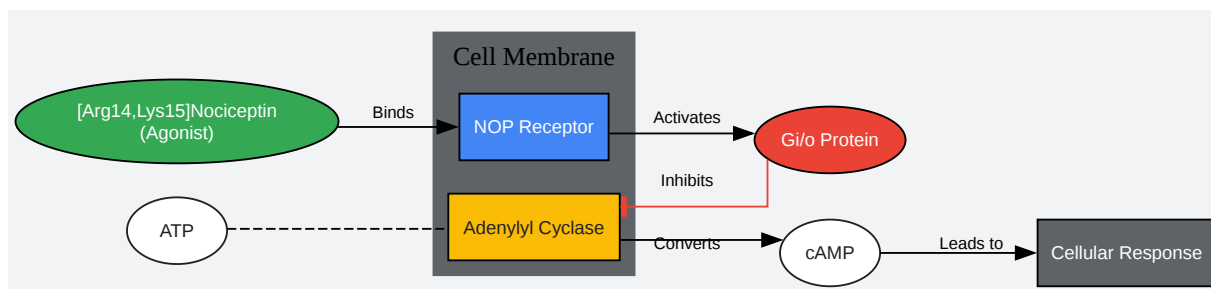
Compound	Assay Type	Receptor	pKi	Ki (nM)	pEC50	EC50 (nM)	pA2	Reference
[Arg14, Lys15]Nociceptin	Agonist	NOP	-	-	-	1	-	[3][5]
[Arg14, Lys15]Nociceptin	Competition Binding vs. [3H]-N/OFQ	NOP	-	0.32 (IC50)	-	-	-	[3]
μ-opioid	-	280 (IC50)	-	-	-	[3]		
δ-opioid	-	>10000 (IC50)	-	-	-	[3]		
κ-opioid	-	1500 (IC50)	-	-	-	[3]		
UFP-101 ([Nphe1, Arg14, Lys15]Nociceptin-NH2)	Competition Binding vs. [3H]-N/OFQ	human NOP	10.24	0.057	-	-	-	[7][8]
GTPyS Binding	human NOP	-	-	-	-	9.1	[7][8]	
cAMP Accumulation	human NOP	-	-	-	-	7.1	[7][8]	
Nociceptin/Orphan	Competition	human NOP	10.52	0.03	-	-	-	[8]

anin FQ Binding
(N/OFQ vs.
) [3H]-
N/OFQ

GTPyS Binding	human NOP	-	-	8.73	1.86	-	[8]
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Signaling Pathway

The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[6] Upon agonist binding, such as with **[Arg14,Lys15]Nociceptin**, the receptor undergoes a conformational change, leading to the activation of the Gi/o protein. This results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).



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Caption: NOP receptor signaling pathway.

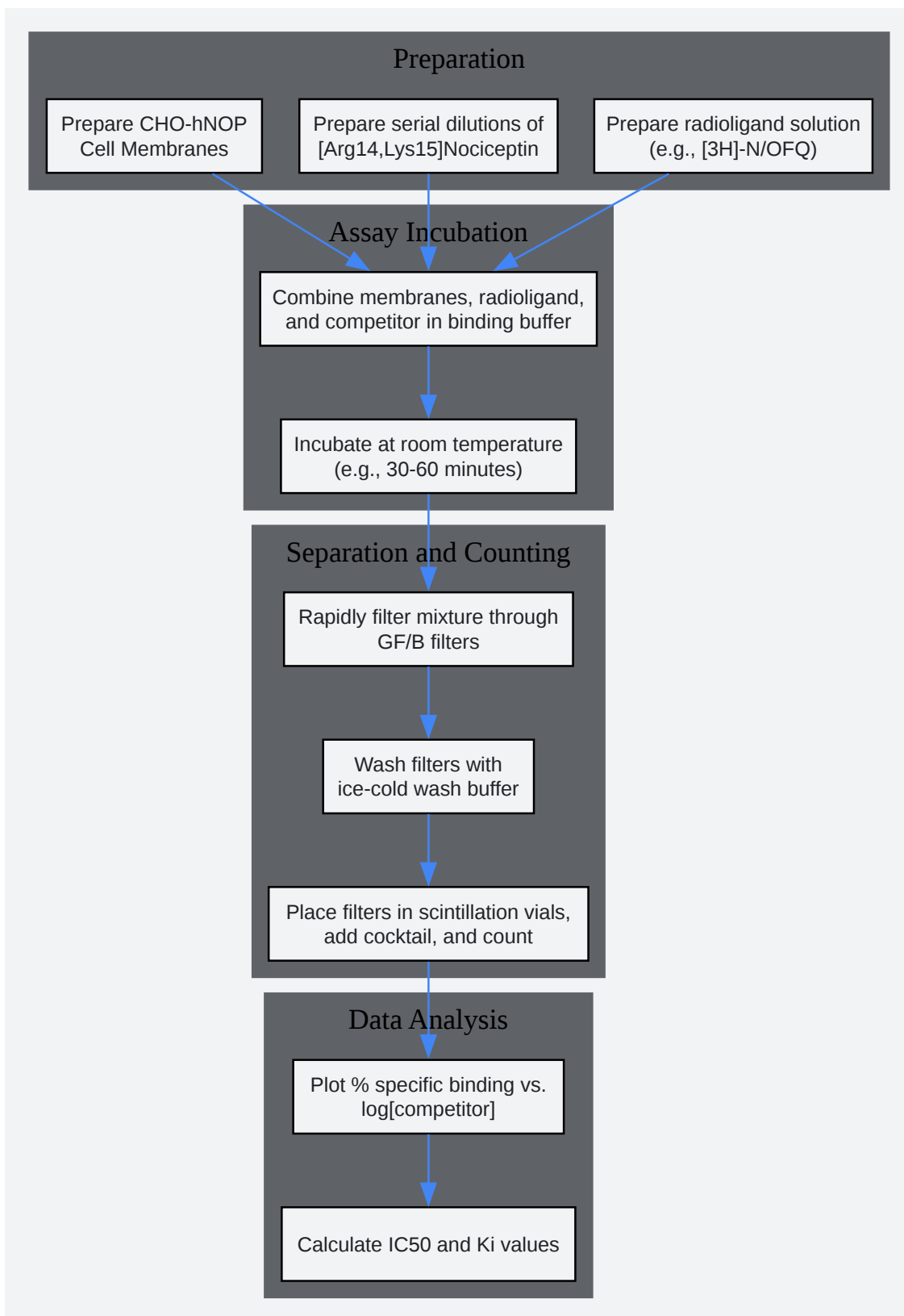
Experimental Protocols

This section details the methodology for a competitive radioligand binding assay to determine the affinity of **[Arg14,Lys15]Nociceptin** for the NOP receptor. This protocol is adapted from established procedures for NOP receptor binding assays.[8][9]

Materials and Reagents

- Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP) or rat brain tissue.[8][9]
- Radioligand: [3H]-Nociceptin/Orphanin FQ ([3H]-N/OFQ) or [3H]UFP-101.
- Competitor: **[Arg14,Lys15]Nociceptin**.
- Non-specific Binding Control: Unlabeled N/OFQ at a high concentration (e.g., 1 μ M).[8]
- Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgSO₄ and 0.5% Bovine Serum Albumin (BSA).[8]
- Peptidase Inhibitors: A cocktail of inhibitors such as captopril, amastatin, bestatin, and phosphoramidon (each at 10 μ M) to prevent peptide degradation.[8]
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B). The filters should be pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding.[8]
- Scintillation Cocktail and Counter.

Experimental Workflow



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